molecular formula C11H10F2N2O4 B12637690 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate CAS No. 920966-41-2

4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate

Cat. No.: B12637690
CAS No.: 920966-41-2
M. Wt: 272.20 g/mol
InChI Key: DZEIVAKMXBVBCQ-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate is a chemical compound characterized by the presence of a pyrrolidine ring substituted with nitrophenyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of 3,3-difluoropyrrolidine with 4-nitrophenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electrophile, facilitating reactions with nucleophilic sites on enzymes or other biomolecules. The difluoromethyl group can influence the compound’s binding affinity and specificity by altering its electronic properties .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl 3,3-difluoropyrrolidine-1-carboxylate is unique due to the combination of its nitrophenyl and difluoromethyl groups, which confer specific reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

920966-41-2

Molecular Formula

C11H10F2N2O4

Molecular Weight

272.20 g/mol

IUPAC Name

(4-nitrophenyl) 3,3-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C11H10F2N2O4/c12-11(13)5-6-14(7-11)10(16)19-9-3-1-8(2-4-9)15(17)18/h1-4H,5-7H2

InChI Key

DZEIVAKMXBVBCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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